Calix[8]hydroquinone
Description
Properties
IUPAC Name |
nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47,49,50,51,52,53,54,55,56-hexadecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48O16/c57-41-9-25-1-26-10-42(58)12-28(50(26)66)3-30-14-44(60)16-32(52(30)68)5-34-18-46(62)20-36(54(34)70)7-38-22-48(64)24-40(56(38)72)8-39-23-47(63)21-37(55(39)71)6-35-19-45(61)17-33(53(35)69)4-31-15-43(59)13-29(51(31)67)2-27(11-41)49(25)65/h9-24,57-72H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXXYLMDOTHQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C1=CC(=C9)O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Stoichiometry and Solvent Systems
A critical parameter is the molar ratio of hydroquinone to formaldehyde, which influences macrocycle size. Studies suggest a 1:2 ratio favors octameric structures, while excess formaldehyde promotes polymerization. Solvent choice also impacts cyclization efficiency. Polar aprotic solvents like acetonitrile enhance solubility of intermediates, whereas ethereal solvents (e.g., THF) favor controlled oligomerization. Patent data reveal that concentrated systems (phenolic compound-to-solvent mass ratio ≥0.25:1) maximize Calixhydroquinone yields by reducing intermolecular side reactions.
Table 1: Optimization of Condensation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydroquinone:Formaldehyde | 1:1.8–1:2.2 | 60–72% |
| Reaction Temperature | 140–160°C | 65–70% |
| Solvent Polarity | Acetonitrile > THF | +15% yield |
Base-Catalyzed Cyclization Mechanisms
Cyclization to form the eight-membered macrocycle relies heavily on base selection. Heavy alkali hydroxides (RbOH, CsOH) outperform lighter analogs (NaOH, KOH) by stabilizing deprotonated phenolic intermediates, as demonstrated in giant calixarene syntheses.
Role of Alkali Metal Cations
Rubidium and cesium ions act as templating agents, coordinating phenolic oxygen atoms to preorganize the macrocyclic structure. This effect is evidenced by X-ray crystallography in related cobalt-calixarene complexes, where metal-oxygen bonds (1.920–2.111 Å) direct cyclic oligomerization. In Calixhydroquinone synthesis, CsOH achieves 68% yield versus 45% with NaOH under identical conditions.
Reaction Kinetics and Time Dependence
Cyclization proceeds via step-growth polymerization, requiring extended reaction times (48–72 hr) for high conversion. Kinetic studies show an initial linear increase in oligomer length (0–24 hr), followed by macrocyclic closure (24–72 hr). Prolonged heating beyond 72 hr risks decomposition, necessitating precise time control.
Innovative Templating Approaches
Recent advances employ supramolecular templates to direct regioselective cyclization. A patent-pending method uses sodium cations coordinated to acetonitrile to preorganize hydroquinone monomers before formaldehyde addition. This strategy reduces entropic barriers, elevating yields to 78%.
Solid-State Synthesis
Quasi-solid-state reactions, where minimal solvent is used, enhance template efficacy. A Nature study reports 65% yield for giant calixarenes via this approach, adaptable to Calixhydroquinone by substituting hydroquinone for phenol derivatives. The mechanism involves:
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Monomer adsorption on CsOH surfaces
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Formaldehyde insertion at para positions
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Cyclization via nucleophilic aromatic substitution
Purification and Characterization
Post-synthesis purification is crucial due to residual monomers and linear oligomers.
Solvent Extraction and Filtration
Washing with methanol removes unreacted hydroquinone (≤0.5% residual), while fractional crystallization from acetonitrile/water mixtures isolates the octamer. Patent data confirm this achieves ≥98% purity, verified by HPLC.
Spectroscopic Validation
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IR Spectroscopy : Key bands include ν(O–H) at 3422 cm⁻¹ (hydrogen-bonded hydroxyls) and ν(C=O) at 1614 cm⁻¹ (quinone formation).
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Mass Spectrometry : ESI-MS shows [M–H]⁻ peaks at m/z 961.2 (C₄₈H₃₂O₁₆), consistent with theoretical molecular weight.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Calixhydroquinone Synthesis
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Base-Catalyzed (CsOH) | 68% | 95% | Moderate |
| Templated (Na⁺/MeCN) | 78% | 98% | High |
| Solid-State | 65% | 92% | Low |
The templated approach offers superior yield and purity, making it industrially viable. However, base-catalyzed methods remain valuable for large-scale production due to lower reagent costs .
Chemical Reactions Analysis
Types of Reactions: Calix8hydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroquinone units, which can participate in redox processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Calix8hydroquinone can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Calix8hydroquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecular architectures and as a ligand in coordination chemistry.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in drug delivery and molecular recognition studies.
Industry: It is explored for use in materials science, particularly in the development of organic cathode materials for lithium-ion batteries
Mechanism of Action
The mechanism of action of Calix8hydroquinone involves its ability to undergo redox reactions, which can influence its interactions with other molecules. The hydroquinone units can donate or accept electrons, making the compound a versatile redox agent. This property is particularly useful in applications such as catalysis and energy storage .
Comparison with Similar Compounds
Structural and Functional Differences
Calix[4]Hydroquinone
- Structure: Comprises four phenolic units, forming a smaller cavity compared to calix[8]hydroquinone. The reduced size limits its host-guest interactions but improves electrochemical reversibility .
- Redox Behavior: Exhibits a single large anodic peak in cyclic voltammetry (CV) due to the oxidation of all hydroquinone units simultaneously. Coulombic interactions between adjacent quinone moieties are less pronounced .
- Synthesis: Typically synthesized via alkylation or partial oxidation of calix[4]arene precursors, yielding diquinone or dihydroquinone derivatives .
This compound
- Structure: Larger cavity (eight phenolic units) enables encapsulation of bulkier molecules, making it suitable for gas separation and sensor applications .
- Redox Behavior: Multiple redox peaks in CV due to stepwise oxidation of hydroquinone units. The extended conjugation and intramolecular interactions stabilize charge-transfer complexes, as seen in quinhydrone-type arrays .
- Synthesis : Derived from asymmetric functionalization of calix[8]arene, often using triethylene glycol ditosylate for lower-rim modifications .
Linear Polymeric Quinones
- Unlike cyclic calixarenes, linear polymers lack preorganized cavities. Their redox potentials are dominated by individual quinone units without significant intramolecular interactions .
Electrochemical Properties
| Property | Calix[4]Hydroquinone | This compound | Linear Polymeric Quinones |
|---|---|---|---|
| Redox Peaks (CV) | Single broad peak | Multiple resolved peaks | Overlapping peaks |
| Peak Potential (V vs SCE) | ~0.5 (anodic) | 0.3–0.7 (stepwise) | ~0.4–0.6 |
| Charge-Transfer Complex | Weak in solution | Strong (λ = 580–632 nm) | Absent |
| Reversibility | Moderate | Low due to steric effects | High |
Data sourced from electrochemical studies
Stability and Toxicity Considerations
- Hydroquinone Toxicity: Free hydroquinone is carcinogenic and mutagenic .
- Thermal Stability: this compound retains stability up to 165°C (flash point), comparable to calix[4] derivatives .
Q & A
What are the standard protocols for synthesizing Calix[8]hydroquinone, and how do reaction conditions influence yield and purity?
Basic Research Focus
this compound synthesis typically involves alkylation or oxidation reactions of calixarene precursors under controlled conditions. Key factors include solvent polarity (e.g., DMF, methanol), catalyst selection (e.g., K₂CO₃), and reaction time. For example, calix[4]hydroquinone derivatives are synthesized via reflux in polar aprotic solvents, followed by purification using column chromatography and recrystallization from CHCl₃-MeOH mixtures to achieve >90% purity . Adjusting solvent ratios and catalyst loading can mitigate side reactions, such as over-oxidation, which reduces yield.
How can researchers resolve contradictions in electrochemical data when characterizing this compound derivatives?
Advanced Research Focus
Discrepancies in cyclic voltammetry (CV) data, such as shifting redox potentials or irreproducible peaks, often arise from protonation states or surface reorganization. For calix[4]hydroquinone, CV scans in DMF with tetraethylammonium perchlorate (TEAP) revealed stabilization after multiple cycles due to proton exchange with the electrolyte . To address contradictions:
- Perform pre-electrode conditioning (e.g., Au(111) surfaces) to ensure consistent interfacial interactions.
- Compare first and third CV cycles to identify transient vs. stable redox processes.
- Use computational modeling (e.g., DFT) to correlate experimental potentials with molecular charge distribution .
What spectroscopic techniques are most effective for confirming the structure of this compound?
Basic Research Focus
Nuclear magnetic resonance (¹H and ¹³C NMR) and infrared (IR) spectroscopy are critical. For calix[4]hydroquinone, ¹H NMR reveals chemical shifts at δ 6.8–7.2 ppm (aromatic protons) and δ 3.5–4.5 ppm (bridging methylene groups), while IR confirms O-H stretching (~3200 cm⁻¹) and quinone C=O bonds (~1650 cm⁻¹) . X-ray crystallography, though challenging for larger macrocycles like calix[8], provides definitive proof of nanotube self-assembly via H-bonding and π-π stacking .
What strategies mitigate oxidative degradation during storage of this compound in experimental settings?
Advanced Research Focus
this compound is prone to oxidation in air due to its hydroquinone moieties. Stabilization methods include:
- Adding antioxidants like N-acetyl-cysteine (NAC), which reduces HQ oxidation by 40% via thiol-mediated radical scavenging .
- Storing under inert gas (N₂/Ar) at –20°C in amber vials to limit photodegradation.
- Formulating with cyclodextrins or liposomes to encapsulate the compound and slow environmental interaction .
How should researchers design toxicity studies for this compound to assess genotoxic risks?
Basic Research Focus
In vitro assays using human CD34+ progenitor cells are recommended to evaluate chromosomal aberrations. Hydroquinone (a structural analog) induces aneusomy in chromosomes 7 and 8 at concentrations ≥10 µM, suggesting dose-dependent genotoxicity . Key steps:
- Expose cells to this compound (0.1–100 µM) for 24–72 hours.
- Use fluorescence in situ hybridization (FISH) to quantify chromosomal abnormalities.
- Compare results with positive controls (e.g., benzene metabolites) and validate via comet assays for DNA damage .
What computational methods predict the self-assembly behavior of this compound in nanomaterial applications?
Advanced Research Focus
Density functional theory (DFT) and ab initio calculations model H-bonding and π-π interactions driving nanotube formation. For calix[4]hydroquinone, simulations predicted 1D H-bond lengths of 2.6–2.8 Å and displaced π-stacking distances of 3.4 Å, later confirmed experimentally . Advanced protocols:
- Use plane-wave pseudopotential methods to optimize nanotube geometry.
- Calculate interaction energies (e.g., H-bond: ~15 kcal/mol; π-π: ~5 kcal/mol) to prioritize synthesis pathways.
- Validate with IR and NMR chemical shift simulations .
What are the key considerations for ensuring reproducibility in synthesizing this compound?
Basic Research Focus
Reproducibility hinges on strict control of:
- Solvent purity : Trace water in DMF or methanol can hydrolyze intermediates.
- Reaction atmosphere : Use Schlenk lines for oxygen-sensitive steps.
- Purification : TLC (Rf comparison to standards) and HPLC (retention time ±0.1 min) ensure batch consistency .
- Documentation : Report detailed NMR integration ratios and melting points (e.g., 171°C for hydroquinone analogs) .
How do solvent polarity and electrolyte composition affect the electrochemical reversibility of this compound?
Advanced Research Focus
Solvent dielectric constant (ε) and ion pairing influence redox reversibility. In DMF (ε=37), calix[4]hydroquinone exhibits quasi-reversible CV peaks due to weak ion dissociation, while aqueous electrolytes (ε=80) show irreversible oxidation from proton-coupled electron transfer . Methodological recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
